molecular formula C24H26N2O4 B11309350 6-ethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11309350
M. Wt: 406.5 g/mol
InChI Key: CBCVDZPJIWIIAC-UHFFFAOYSA-N
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Description

  • The ethyl group is introduced via an alkylation reaction using ethyl bromide and a strong base like potassium tert-butoxide.
  • Step 3: Attachment of the Morpholine Moiety

    • The morpholine moiety is attached through a nucleophilic substitution reaction with 2-bromoethylamine hydrobromide.
  • Step 4: Formation of the Carboxamide Group

    • The final step involves the formation of the carboxamide group by reacting the intermediate with ethyl chloroformate and ammonia.
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 6-ethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. The starting materials include 4H-chromene-4-one, ethylamine, and morpholine. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.

    • Step 1: Formation of the Chromene Core

      • The chromene core is synthesized through a cyclization reaction involving salicylaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Chemical Reactions Analysis

    Types of Reactions

    6-ethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    • Oxidation

      • The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
    • Reduction

      • Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
    • Substitution

      • Nucleophilic substitution reactions can occur at the morpholine ring, allowing for the introduction of different substituents.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

      Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

      Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents such as dichloromethane.

    Major Products

      Oxidation: Oxo derivatives.

      Reduction: Alcohol derivatives.

      Substitution: Various substituted morpholine derivatives.

    Scientific Research Applications

    6-ethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    • Chemistry

      • Used as a building block for the synthesis of more complex molecules.
      • Studied for its reactivity and stability under different conditions.
    • Biology

      • Investigated for its potential as an enzyme inhibitor.
      • Studied for its interactions with biological macromolecules.
    • Medicine

      • Explored for its anticancer properties.
      • Potential use as an anti-inflammatory agent.
    • Industry

      • Used in the development of new materials with specific properties.
      • Studied for its potential applications in agrochemicals.

    Mechanism of Action

    The mechanism of action of 6-ethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The pathways involved may include the modulation of signaling cascades and the regulation of gene expression.

    Comparison with Similar Compounds

    Similar Compounds

    • 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
    • N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
    • 4-chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol

    Uniqueness

    6-ethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core structure, which imparts distinct biological activities. Unlike other similar compounds, it combines the chromene scaffold with a morpholine moiety, enhancing its potential as a versatile molecule for various applications.

    This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    Molecular Formula

    C24H26N2O4

    Molecular Weight

    406.5 g/mol

    IUPAC Name

    6-ethyl-N-(2-morpholin-4-yl-2-phenylethyl)-4-oxochromene-2-carboxamide

    InChI

    InChI=1S/C24H26N2O4/c1-2-17-8-9-22-19(14-17)21(27)15-23(30-22)24(28)25-16-20(18-6-4-3-5-7-18)26-10-12-29-13-11-26/h3-9,14-15,20H,2,10-13,16H2,1H3,(H,25,28)

    InChI Key

    CBCVDZPJIWIIAC-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CC=C3)N4CCOCC4

    Origin of Product

    United States

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